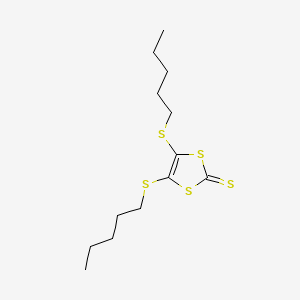

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-” is an organosulfur compound . It is a derivative of 1,3-dithiole-2-thione, a class of compounds that have received extensive attention due to their intriguing chemical and physical properties .

Synthesis Analysis

The synthesis of 1,3-dithiole-2-thione derivatives has been studied extensively. For example, the reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate . More specific synthesis methods for “1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-” are not available in the retrieved papers.Scientific Research Applications

Crystal Packing and Intermolecular Interactions

1,3-Dithiole-2-thione derivatives, including 4,5-bis(pentylthio)- variants, are studied for their crystal packing and weak intermolecular interactions. The analysis of these compounds, like 4,5-bis(bromomethyl)-1,3-dithiole-2-thione, shows significant differences in packing patterns and interactions such as hydrogen bonds and halogen contacts, crucial for understanding molecular assembly and design (Azov et al., 2011).

Molecular Adduct Formation

Research on derivatives like 4,5-bis(benzoylthio)-1,3-dithiole-2-thione forming molecular adducts with halogens reveals insights into complementary primary and secondary bonding interactions. These findings, characterized by techniques like X-ray diffraction, contribute to our understanding of molecular structures and bonding mechanisms (Mancini et al., 2012).

Photochemistry and Photochromism

The study of diarylethenes containing 1,3-dithiole-2-thione derivatives at the ethenic bond is significant for understanding their photochemistry and photochromic properties. This research, involving compounds like 4,5-bis(2-methyl-1-benzothien-3-yl)-1,3-dithiole-2-thione, contributes to the development of materials with potential applications in photoresponsive technologies (Ortica et al., 2007).

Alkylation and Physical Properties

Investigations into the alkylation of 1,3-dithiole-2-thione compounds and their byproducts provide valuable insights into reaction mechanisms and physical properties of these compounds. This research is key for developing new synthetic strategies and understanding the properties of the resulting compounds (Petersen et al., 2006).

Synthesis Techniques and Applications

The synthesis of 1,3-dithiole-2-thiones, including tetrathiafulvalenes, is a significant area of research. Methods like [4+2] cycloaddition of the 1,3-dithiole-2,4,5-trithione oligomer have been reviewed, contributing to the advancement of synthetic chemistry and potential applications in various fields (Abashev & Shklyaeva, 2006).

Tetrathiafulvalene Derivative Formation

Detailed studies on the reactions of phosphorus pentasulfide and Lawesson's reagent with 1,3-dithiole-2-thione derivatives have led to novel tetrathiafulvalene derivatives. Understanding these reactions aids in the development of new materials with potential electronic applications (Turksoy et al., 2003).

Mechanism of Action

Target of Action

It’s known that this compound is a part of a class of functional materials that have received extensive attention due to their intriguing chemical and physical properties .

Mode of Action

The compound interacts with its targets through its highly delocalized frontier orbitals, which allow direct electron transfer through the ligand π orbitals . This property makes these class of complexes promising candidates for photochemical devices as well as sensitizers for dye-sensitized solar cells .

Biochemical Pathways

The compound’s effect on biochemical pathways is primarily related to its role in dye-sensitized solar cells (DSSCs). In DSSCs, the compound acts as a sensitizer, harvesting light photons and injecting the excited electrons into a photoanode, typically a metal oxide . This process determines the performance and operation range of the solar cell .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in DSSCs. The compound’s ability to harvest light photons and inject the excited electrons into a photoanode influences the performance and operation range of the solar cell .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the effect of the TiO2 (101) surface on the absorption spectra of the nickel complex is practically limited to a red shift of about 0.1–0.3 eV . This suggests that the compound’s action can be influenced by the properties of the surfaces it interacts with .

Properties

IUPAC Name |

4,5-bis(pentylsulfanyl)-1,3-dithiole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22S5/c1-3-5-7-9-15-11-12(18-13(14)17-11)16-10-8-6-4-2/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAACZRORIJWJPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(SC(=S)S1)SCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22S5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929273.png)

![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)

![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)

![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)

![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)